
Disulfide, bis(3,4-dimethylphenyl)
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Overview
Description
Disulfide, bis(3,4-dimethylphenyl) is an organic compound characterized by the presence of two 3,4-dimethylphenyl groups connected by a disulfide bond. This compound is part of the broader class of aromatic disulfides, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, bis(3,4-dimethylphenyl), the common synthetic route involves the oxidative coupling of 3,4-dimethylthiophenol. This reaction can be carried out using various oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
In industrial settings, the production of disulfides often employs continuous flow processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the reaction. Additionally, microwave irradiation and electrochemical methods have been explored to optimize the synthesis of disulfides .
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis(3,4-dimethylphenyl) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the electrophile used
Scientific Research Applications
Disulfide, bis(3,4-dimethylphenyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of disulfide, bis(3,4-dimethylphenyl) primarily involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, where it is reduced to thiols or oxidized to sulfoxides and sulfones. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems .
Comparison with Similar Compounds
Similar Compounds
Disulfide, bis(4-methylphenyl): Similar structure but with methyl groups at the 4-position instead of 3,4-positions.
Disulfide, bis(2-methylphenyl): Methyl groups at the 2-position.
Disulfide, bis(3,5-dimethylphenyl): Methyl groups at the 3,5-positions
Uniqueness
Disulfide, bis(3,4-dimethylphenyl) is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This positional difference can affect the compound’s steric and electronic properties, making it distinct from other disulfides .
Biological Activity
Disulfide, bis(3,4-dimethylphenyl) is an organic compound of significant interest due to its unique structural features and biological activities. This compound, characterized by the presence of two 3,4-dimethylphenyl groups linked by a disulfide bond, has been investigated for its potential roles in various biochemical processes.
- Molecular Formula : C14H14S2
- Molecular Weight : Approximately 274.4 g/mol
- Structure : The compound features two phenyl rings, each substituted with methyl groups at the 3- and 4-positions. This substitution pattern influences both its chemical reactivity and biological activity.
The biological activity of disulfide, bis(3,4-dimethylphenyl) primarily stems from its ability to form and cleave disulfide bonds. These bonds are critical for the stability and function of proteins, playing a vital role in:
- Protein Folding : Disulfide bonds contribute to the correct folding of proteins, which is essential for their functionality.
- Enzyme Activity : The formation of disulfide linkages can modulate enzyme activity by altering the enzyme's conformation.
- Cellular Signaling : Disulfides can participate in redox signaling pathways, influencing various cellular processes.
Biological Activity Overview
Research indicates that disulfide, bis(3,4-dimethylphenyl) can modulate protein interactions through stable disulfide linkages formed under oxidative conditions. This modulation is crucial for understanding its therapeutic potential in various diseases.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antioxidant Activity | Potential to scavenge free radicals and protect cells from oxidative stress. |
Protein Interaction | Alters protein structure and function through disulfide bond formation. |
Enzyme Modulation | Influences enzyme activity by modifying active site conformation. |
Cellular Signaling | Involved in redox signaling pathways affecting cell proliferation and apoptosis. |
Case Studies
- Anticancer Properties : A study highlighted that derivatives of bis(3,4-dimethylphenyl) disulfide exhibited significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating strong antiproliferative effects .
- Protein Interaction Studies : Research has shown that this compound can effectively stabilize protein structures through disulfide bonding. Such interactions are critical in understanding the mechanisms behind diseases related to protein misfolding .
- Oxidative Stress Response : The ability of bis(3,4-dimethylphenyl) disulfide to act as an antioxidant was evaluated in cellular models subjected to oxidative stress. Results indicated a protective effect against cell death induced by reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases .
Synthesis and Applications
The synthesis of disulfide, bis(3,4-dimethylphenyl) typically involves the oxidation of thiols or related compounds under controlled conditions to ensure high yield and purity. Various methods have been developed to produce this compound efficiently while minimizing byproducts .
Table 2: Synthesis Methods
Method | Description | Yield (%) |
---|---|---|
Oxidation of Thiols | Commonly used method involving thiol oxidation. | Up to 90% |
Continuous Monitoring | Industrial production with real-time monitoring. | High yield |
Recrystallization | Purification technique post-synthesis. | >99% purity |
Properties
CAS No. |
64346-07-2 |
---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-[(3,4-dimethylphenyl)disulfanyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-7-15(9-13(11)3)17-18-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 |
InChI Key |
VZHQKOOUOJXBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
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